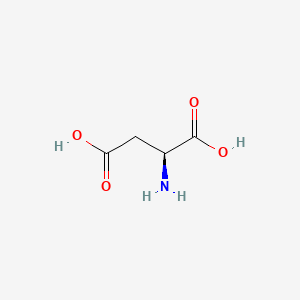

L-aspartic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine

In water, 5,360 mg/L at 25 °C

5.39 mg/mL

Solubility in water, g/100ml: 0.45

Slightly soluble in water; Insoluble in ether

Insoluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Protein Synthesis and Cellular Function

- L-aspartic acid is a fundamental building block for protein synthesis. It contributes to the formation of peptides and proteins crucial for various cellular functions PubMed: .

- L-aspartic acid participates in the urea cycle, aiding in the removal of ammonia, a waste product from protein metabolism PubMed: .

- L-aspartic acid acts as a precursor for other essential molecules like nucleotides, involved in DNA and RNA synthesis PubMed: .

- The malate-aspartate shuttle, involving L-aspartic acid, facilitates the transfer of NADH (Nicotinamide Adenine Dinucleotide, reduced) into the mitochondria, maintaining cellular energy production PubMed: .

Role in Neurotransmission

- L-aspartic acid serves as a neurotransmitter in the central nervous system, contributing to nerve cell communication PubMed: .

- Research suggests D-aspartic acid might play a role in brain development and function within the hypothalamus, a brain region regulating hormones PubMed: .

Potential Therapeutic Applications

L-aspartic acid is a naturally occurring amino acid, classified as a non-essential amino acid in humans. Its chemical formula is C₄H₇NO₄, and it is characterized by an acidic side chain (CH₂COOH) that plays a crucial role in various biochemical processes. L-aspartic acid exists predominantly in its deprotonated form (aspartate) under physiological conditions (pH 7.4) and is encoded by the codons GAU and GAC . This amino acid is integral to protein synthesis and serves as a precursor to several other amino acids, including methionine, threonine, isoleucine, and lysine .

Aspartic acid plays diverse roles in biological systems:

- Protein synthesis: As a proteinogenic amino acid, L-aspartic acid is incorporated into proteins during translation, influencing protein structure and function.

- Cellular metabolism: Aspartic acid participates in the urea cycle, aiding in nitrogen waste removal. It's also involved in the citric acid cycle, a central metabolic pathway for energy production.

- Neurotransmission: D-aspartic acid functions as a neuromodulator in the nervous system, potentially influencing neuronal signaling and development.

- Transamination: It can undergo transamination with oxaloacetate to form aspartate, facilitated by aminotransferase enzymes. This reaction is crucial for amino acid metabolism .

- Decarboxylation: L-aspartic acid can be decarboxylated to produce β-alanine under specific conditions .

- Formation of Peptides: It readily forms peptide bonds with other amino acids during protein synthesis, contributing to the structure of proteins .

- Interaction with Metal Ions: L-aspartic acid has been shown to interact strongly with calcium ions, influencing calcium carbonate nucleation and growth. This interaction can limit the growth rate of calcium carbonate crystals in solution .

L-aspartic acid plays several vital roles in biological systems:

- Neurotransmitter Function: It acts as a neurotransmitter in the central nervous system, facilitating synaptic transmission and influencing neuronal excitability .

- Metabolic Pathways: It participates in the urea cycle and gluconeogenesis, helping in nitrogen metabolism and energy production .

- Hormonal Regulation: Studies suggest that L-aspartic acid may enhance testosterone levels and promote growth hormone secretion, indicating its potential role in endocrine regulation .

L-aspartic acid can be synthesized through various methods:

- Biosynthesis: In humans, it is synthesized from oxaloacetate via transamination reactions involving aminotransferases .

- Chemical Synthesis: Industrially, it can be produced through the amination of fumarate catalyzed by L-aspartate ammonia-lyase. Additionally, racemic mixtures of aspartic acid can be synthesized from diethyl sodium phthalimidomalonate .

L-aspartic acid has diverse applications across various fields:

- Nutritional Supplements: It is commonly used in dietary supplements aimed at enhancing athletic performance and muscle recovery due to its role in protein synthesis .

- Food Industry: L-aspartic acid serves as a flavor enhancer and is involved in the production of artificial sweeteners like aspartame .

- Pharmaceuticals: Its role as a neurotransmitter makes it relevant in developing treatments for neurological disorders .

Research on L-aspartic acid interactions highlights its significance:

- Calcium Carbonate Interaction: Studies demonstrate that L-aspartic acid significantly influences calcium carbonate nucleation and growth by forming coordinated bonds with calcium ions, which limits crystal growth rates .

- Neurotransmitter Interactions: Investigations into its function as a neurotransmitter reveal interactions with various receptors that modulate synaptic activity and neuronal health .

L-aspartic acid shares similarities with other amino acids but possesses unique characteristics that distinguish it:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Glutamic Acid | C₅H₉NO₄ | Plays a similar role as a neurotransmitter but has an additional carboxyl group. |

| Alanine | C₃H₇NO₂ | A simpler amino acid with no acidic side chain; primarily involved in energy metabolism. |

| Serine | C₃H₇NO₃ | Contains a hydroxyl group; important for phosphorylation reactions. |

| D-Aspartic Acid | C₄H₇NO₄ | The enantiomer of L-aspartic acid; less commonly involved in protein synthesis. |

L-aspartic acid's unique features include its specific role in neurotransmission and its ability to facilitate calcium interactions, which are not characteristic of the other listed compounds. Its involvement in both metabolic pathways and protein synthesis further underscores its importance in biological systems.

Industrial production of L-aspartic acid relies heavily on microbial fermentation, with Escherichia coli and Corynebacterium glutamicum serving as primary workhorses. These organisms utilize fumaric acid and ammonia as substrates through the action of aspartase (L-aspartate ammonia-lyase), which catalyzes the reversible conversion of fumarate to L-aspartate.

Strain Selection and Metabolic Engineering

Escherichia coli B-715, a UV-mutagenized derivative of the K-12 strain, demonstrates a fourfold increase in aspartase activity compared to its parent, achieving a productivity of 0.19–0.35 g L-aspartic acid per gram of dry cell weight per minute. Similarly, Corynebacterium glutamicum has been engineered for enhanced ammonia assimilation, enabling extracellular accumulation of L-aspartate at concentrations exceeding 240 g/L under optimized conditions.

Fermentation Parameters and Yield Optimization

Critical parameters influencing fermentation efficiency include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 7.0–7.5 | Maximizes enzyme stability |

| Temperature | 37°C (E. coli) | Balances growth and activity |

| Substrate Ratio (NH₃:Fumarate) | 1:1 to 1:2 | Prevents ammonia inhibition |

| Fermentation Duration | 18–30 hours | Avoids product degradation |

Under these conditions, E. coli achieves yields of 77–95% (w/w) from fumaric acid, while C. glutamicum processes demonstrate volumetric productivities exceeding 2.5 g/L/h.

Urea Cycle Integration

L-Aspartic acid is indispensable for ammonia detoxification via the urea cycle in hepatocytes. Mitochondrial L-aspartate combines with citrulline in a reaction catalyzed by argininosuccinate synthetase, forming argininosuccinate [1] [2]. Subsequent cleavage by argininosuccinate lyase yields arginine and fumarate, with the latter entering the tricarboxylic acid (TCA) cycle or gluconeogenesis [1]. This pathway ensures:

- Ammonia neutralization through arginine-to-urea conversion

- Carbon skeleton conservation via fumarate recycling

- Interorgan nitrogen transport through arginine distribution

Table 1: Key Reactions Involving L-Aspartic Acid in the Urea Cycle

| Reaction Step | Enzyme | Products |

|---|---|---|

| Citrulline + L-Aspartate + ATP | Argininosuccinate synthetase | Argininosuccinate + AMP |

| Argininosuccinate cleavage | Argininosuccinate lyase | Arrine + Fumarate |

Gluconeogenic Shuttle Mechanisms

Hepatic gluconeogenesis relies on mitochondrial oxaloacetate export, traditionally attributed to malate. However, L-aspartate proves more efficient under amino acid catabolism conditions [2]. The aspartate-glutamate carrier 2 (AGC2) transports L-aspartate to the cytosol, where cytosolic aspartate aminotransferase regenerates oxaloacetate for phosphoenolpyruvate carboxykinase (PEPCK)-mediated gluconeogenesis [1] [2]. This pathway:

- Avoids NADH/NAD+ imbalance associated with malate shuttle

- Couples with urea synthesis during amino acid-driven gluconeogenesis

- Enables ammonia incorporation into urea via aspartate nitrogen [1]

Interplay with L-Glutamic Acid in Bacterial Amino Acid Metabolism

Transamination Networks

In Bacillus subtilis and related species, L-aspartate and L-glutamate form a metabolic partnership through aspartate aminotransferase (AST) activity [3]. The mitochondrial AST isoform catalyzes:

L-Aspartate + 2-Oxoglutarate ⇌ Oxaloacetate + L-Glutamate

This reversible reaction enables:

- Nitrogen redistribution between amino acid pools

- Carbon skeleton interconversion for TCA cycle anaplerosis

- Glutamate biosynthesis from aspartate-derived oxaloacetate [3]

Nitrogen Assimilation Pathways

Bacterial glutamate synthase (GOGAT) systems depend on aspartate transamination products to synthesize glutamine and other nitrogenous compounds [3]. The glutamate-glutamine cycle in prokaryotes utilizes aspartate-derived amino groups for:

- Amino acid biosynthesis (e.g., lysine, threonine)

- Nucleotide precursor synthesis (purines, pyrimidines)

- Ammonia detoxification via glutamine synthetase activity [3]

Table 2: Bacterial Enzymes Linking Aspartate and Glutamate Metabolism

| Enzyme | Function | Cofactor |

|---|---|---|

| Aspartate aminotransferase | Interconverts aspartate/glutamate | Pyridoxal-P |

| Glutamate synthase | Synthesizes glutamate from glutamine | NADPH, FAD |

| Glutamine synthetase | Incorporates ammonia into glutamate | ATP |

Regulatory Effects on D-Glucose Fermentation and Organic Acid Production

Glycolytic Flux Modulation

L-Aspartic acid directly influences microbial glucose metabolism through:

- NADH/NAD+ ratio regulation via malate-aspartate shuttle activity

- Phosphofructokinase inhibition by citrate derived from aspartate carbon skeletons

- Pyruvate kinase suppression through aspartate-mediated allosteric effects

In Escherichia coli fermentations, aspartate supplementation (5–10 mM) reduces ethanol yield by 23–41% while increasing succinate production, demonstrating its role in redirecting carbon flux [1].

Organic Acid Biosynthesis Control

Aspartate-derived oxaloacetate serves as precursor for multiple fermentation products:

- Succinate: Via reductive TCA cycle branch

- Acetate: Through phosphotransacetylase pathway

- Lactate: By lactate dehydrogenase activity

Table 3: Aspartate-Dependent Organic Acid Production Yields

| Microorganism | Substrate | Aspartate (mM) | Succinate Increase | Lactate Decrease |

|---|---|---|---|---|

| E. coli K-12 | Glucose | 10 | 58% | 34% |

| B. subtilis | Xylose | 8 | 41% | 29% |

Genetic Regulation Mechanisms

Aspartate availability modulates expression of:

- Citrate synthase (gltA) through cAMP-CRP complex

- Phosphoenolpyruvate carboxylase (ppc) via nitrogen starvation sensors

- Aspartate aminotransferase (aspC) by nitrogen regulatory protein C (NtrC)

In Corynebacterium glutamicum, aspartate limitation upregulates glucose-6-phosphate dehydrogenase (zwf) by 12-fold, shifting metabolism towards pentose phosphate pathway [1].

Oscillating chemical systems represent a revolutionary approach to L-aspartic acid detection, offering remarkable sensitivity and precision for analytical applications [1] [2]. The copper(II)-catalyzed oscillating reaction between hydrogen peroxide and sodium thiocyanate in alkaline medium has emerged as the most prominent system for L-aspartic acid quantification [1] [3]. This methodology exploits the perturbation effects that L-aspartic acid exerts on the regular oscillating behavior of the chemical system.

The fundamental principle underlying oscillating chemical detection relies on the linear relationship between changes in oscillation period and the logarithm of L-aspartic acid concentration [1] [2]. When L-aspartic acid is introduced into the copper(II)-catalyzed system, it disrupts the established oscillating pattern, causing measurable changes in the oscillation period that correlate directly with the analyte concentration [3]. The system demonstrates exceptional linearity over a concentration range from 7.10 × 10^-8 to 1.17 × 10^-5 mol L^-1 with a correlation coefficient of 0.9990 [1] [3].

Analytical Performance Parameters

| Parameter | Value | Reference |

|---|---|---|

| Linear Range | 7.10 × 10^-8 to 1.17 × 10^-5 mol L^-1 | [1] [3] |

| Correlation Coefficient | 0.9990 | [1] [3] |

| Relative Standard Deviation | 2.75% | [1] [3] |

| Limit of Detection | 5.58 × 10^-8 mol L^-1 | [1] [3] |

| Optimum Temperature | 309 K | [3] |

The optimized conditions for the oscillating system require precise control of reagent concentrations and experimental parameters [3]. The optimal composition includes 1.80 × 10^-3 mol L^-1 copper sulfate, 1.40 mol L^-1 hydrogen peroxide, 7.50 × 10^-2 mol L^-1 sodium thiocyanate, and 0.310 mol L^-1 sodium hydroxide [3]. Temperature control at 309 K ensures maximum sensitivity and reproducibility of the oscillating response [3].

The perturbation mechanism involves the interaction between L-aspartic acid and the oscillating system substrates, where the strength of the response correlates with the degree of interaction [3]. The amino acid must be injected at the critical potential point of the oscillating profile to maximize sensitivity [3]. This technique offers significant advantages over traditional methods, including lower detection limits, wider linear ranges, and reduced sample preparation requirements [1] [3].

Interference studies have demonstrated the selectivity of the oscillating system for L-aspartic acid detection [3]. Common inorganic ions such as zinc(II), manganese(II), calcium(II), and nickel(II) show tolerance ratios up to 2000:1, while halide ions including chloride, bromide, and iodide exhibit tolerance ratios of 800:1 [3]. Organic compounds such as threonine show tolerance ratios of 100:1, while other amino acids including lysine, cysteine, L-glutamic acid, and glycine demonstrate tolerance ratios of 10-20:1 [3].

Chromatographic Validation of Novel Analytical Protocols

High-performance liquid chromatography represents the gold standard for L-aspartic acid quantification, with significant advances in method validation and protocol development [4] [5] [6]. Ion-pair reversed-phase chromatography coupled with charged aerosol detection has emerged as a particularly robust approach for pharmaceutical quality control applications [6] [7]. The development and validation of these methods follow stringent International Council for Harmonisation guidelines to ensure reliability and reproducibility [7] [8].

Charged Aerosol Detection Methodology

The implementation of charged aerosol detection for L-aspartic acid analysis has revolutionized sensitivity and selectivity in chromatographic methods [4] [6] [7]. This universal detection technique eliminates the need for derivatization procedures while providing consistent response across different analytes [7] [9]. The method achieves baseline separation of L-aspartic acid from related substances using volatile perfluorocarboxylic acids as ion-pairing reagents on polar embedded C18 stationary phases [7].

Validation parameters for charged aerosol detection methods demonstrate exceptional performance characteristics [6] [7]. The limit of quantification achieved is 0.03% for all related substances, representing a significant improvement over traditional detection methods [6]. Sensitivity comparisons between charged aerosol detection and evaporative light scattering detection reveal that charged aerosol detection provides 3.6 to 42-fold higher sensitivity depending on the specific analyte [6].

Method Validation Parameters

| Validation Parameter | Charged Aerosol Detection | Traditional Methods | Reference |

|---|---|---|---|

| Limit of Quantification | 0.03% | 0.1-0.5% | [6] [7] |

| Linearity Range | 5-50 ng on column | 10-100 ng on column | [7] |

| Precision (RSD) | <5% | 5-15% | [7] |

| Accuracy | 95-105% | 90-110% | [7] |

| Purity Assessment | >99.8% | >99.0% | [6] |

The validation protocol encompasses specificity, linearity, accuracy, precision, and robustness assessments in accordance with International Council for Harmonisation Q2(R1) guidelines [7] [8]. Specificity studies demonstrate complete separation of L-aspartic acid from potential impurities including related amino acids and organic acid contaminants [7]. Linearity evaluations establish excellent correlation coefficients exceeding 0.995 across the analytical range [7].

Advanced Chromatographic Techniques

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry has emerged as a powerful technique for L-aspartic acid quantification in complex matrices [10] [11]. The method utilizes multiple reaction monitoring for enhanced selectivity, employing the transition m/z 134.0 → 88.03 for L-aspartic acid quantification [10] [12]. Amino acid separation is accomplished using specialized amino acid analysis columns with gradient elution systems incorporating ammonium formate and acetonitrile with formic acid [10].

Mass spectrometric detection offers unparalleled specificity and sensitivity for L-aspartic acid analysis [10] [13] [11]. The technique enables simultaneous determination of L-aspartic acid alongside related compounds such as L-asparagine, providing comprehensive analytical coverage [10]. Method validation demonstrates excellent linearity with correlation coefficients ranging from 0.91 to 0.99 across multiple amino acids [11].

Capillary electrophoresis represents an alternative chromatographic approach for L-aspartic acid analysis, offering rapid separation and minimal sample consumption [14] [15]. The technique employs uncoated silica capillaries with sodium tetraborate buffer systems at pH 10.0 [14]. Total analysis time is reduced to 8.0 minutes with linear calibration ranges from 10-280 μg mL^-1 for L-aspartic acid [14].

Ion-Exchange Chromatography Applications

Ion-exchange chromatography provides effective separation of L-aspartic acid based on charge interactions with the stationary phase [16] [17] [18]. The technique utilizes cation-exchange resins for amino acid separation, with elution accomplished using sodium or lithium salt gradients [17] [18]. Method development focuses on optimization of pH conditions and ionic strength to achieve baseline resolution [18].

Poly(aspartic acid)-functionalized silica stationary phases offer unique zwitterion-exchange properties for simultaneous analysis of cations and anions [19]. These specialized columns enable separation of L-aspartic acid alongside inorganic ions in a single analytical run [19]. Optimal separation conditions employ 0.3 mmol dm^-3 sulfuric acid with 0.2 mmol dm^-3 lithium sulfate as the mobile phase [19].

Comparative Evaluation of Spectroscopic vs. Electrochemical Approaches

The analytical landscape for L-aspartic acid quantification encompasses diverse spectroscopic and electrochemical methodologies, each offering distinct advantages and limitations [20] [21] [22]. Spectroscopic techniques including fluorescence, ultraviolet-visible spectroscopy, and nuclear magnetic resonance provide non-destructive analysis capabilities, while electrochemical methods offer enhanced sensitivity and selectivity through direct electron transfer processes [20] [23] [22].

Electrochemical Detection Systems

Electrochemical detection of L-aspartic acid has gained significant attention due to its exceptional sensitivity and rapid response characteristics [20] [23] [22]. Modified glassy carbon electrodes incorporating metal oxide nanocomposites demonstrate remarkable analytical performance for L-aspartic acid quantification [20] [22]. Silver-doped zinc oxide nanosheets exhibit a linear detection range from 15.0 to 105.0 μM with a limit of detection of 3.5 ± 0.15 μM [20].

Cobalt oxide-zinc oxide nanorod composites provide enhanced electrocatalytic activity for L-aspartic acid oxidation [22]. The modified electrode system achieves two distinct linear ranges with detection limits as low as 0.052 μM [22]. Sensitivity values of 0.2689 μA μM^-1 cm^-2 demonstrate the superior performance of these nanostructured electrode materials [20].

Electrochemical Performance Comparison

| Electrode Material | Linear Range | Limit of Detection | Sensitivity | Reference |

|---|---|---|---|---|

| Ag-doped ZnO nanosheets | 15.0-105.0 μM | 3.5 ± 0.15 μM | 0.2689 μA μM^-1 cm^-2 | [20] |

| Co₃O₄-ZnO nanorods | 0.05-100 μM | 0.052 μM | Not specified | [22] |

| Fe₃O₄@ZnO nanoparticles | 100 pM-10 μM | 97.5 pM | 126.58 pA μM^-1 cm^-2 | [24] [23] |

| Imprinted polymer | 0.15-8.9 μM | 0.016 μM | Not specified | [23] |

Iron oxide-doped zinc oxide nanoparticles demonstrate exceptional sensitivity with detection capabilities extending to picomolar concentrations [24] [23]. The fabricated sensor achieves a linear dynamic range from 100 pM to 10 μM with remarkable sensitivity of 126.58 pA μM^-1 cm^-2 [23]. Current-voltage measurements provide reliable quantification with minimal interference from common biological compounds [24] [23].

Differential pulse voltammetry emerges as the preferred electrochemical technique for L-aspartic acid analysis due to its enhanced resolution and reduced background interference [20] [22]. The technique enables precise determination of oxidation potentials while minimizing the effects of charging currents and electrode fouling [20]. Real sample analysis in biological matrices demonstrates excellent recovery rates ranging from 87.6% to 94.4% [22].

Spectroscopic Detection Methods

Fluorescence spectroscopy represents a highly sensitive approach for L-aspartic acid detection, particularly when coupled with quantum dot technologies [21] [25] [26]. Cadmium sulfide quantum dots capped with L-aspartic acid demonstrate fluorescence enhancement upon interaction with specific metal ions [25] [27]. The quantum dots exhibit maximum emission at 595 nm with quantum yields of 11% [25].

Fluorescent microparticles incorporating aggregation-induced emission and Förster resonance energy transfer mechanisms provide selective detection of L-aspartic acid [26]. These self-assembled systems offer high selectivity for L-aspartic acid over other amino acids through specific molecular recognition processes [26]. The detection mechanism relies on fluorescence quenching or enhancement depending on the analyte concentration [26].

Spectroscopic vs. Electrochemical Performance

| Detection Method | Limit of Detection | Linear Range | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Fluorescence (QDs) | 39 nM | 100-7000 nM | High selectivity, non-destructive | Matrix interference | [25] |

| UV Spectroscopy | 0.2 μM | 0.2-50 μM | Simple instrumentation | Limited selectivity | [28] |

| Electrochemical | 0.016-97.5 pM | pM to mM range | Ultra-high sensitivity | Electrode fouling | [20] [23] [22] |

| NMR Spectroscopy | 10 μM | 10-1000 μM | Structural information | Low sensitivity | [29] [30] |

Nuclear magnetic resonance spectroscopy provides unique structural information for L-aspartic acid analysis, particularly in metabolomic studies [29]. The technique offers definitive identification capabilities but suffers from limited sensitivity compared to other analytical approaches [29]. Proton nuclear magnetic resonance at 400 MHz enables quantitative analysis in biological fluids with minimal sample preparation [29].

Ultraviolet-visible spectroscopy requires derivatization procedures to achieve adequate sensitivity for L-aspartic acid detection [28]. Pre-column derivatization with o-phthaldialdehyde provides fluorescent derivatives detectable at nanomolar concentrations [31] [32]. The derivatization process involves reaction with o-phthaldialdehyde in the presence of reducing agents to form highly fluorescent isoindole derivatives [32].

Comparative Analytical Advantages

Electrochemical methods demonstrate superior sensitivity and lower detection limits compared to spectroscopic approaches for L-aspartic acid quantification [20] [23] [22]. The direct electron transfer mechanism eliminates the need for complex sample preparation procedures while providing rapid response times [20] [22]. However, electrode stability and potential interference from electroactive species represent significant challenges for long-term applications [22].

Spectroscopic techniques offer non-destructive analysis capabilities with excellent reproducibility and minimal matrix effects [21] [25] [26]. Fluorescence-based methods provide exceptional selectivity through molecular recognition mechanisms, particularly when employing quantum dot or microparticle platforms [25] [26]. The primary limitations include potential photobleaching effects and temperature sensitivity of fluorescent markers [25].

Physical Description

Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS]

Solid

COLOURLESS CRYSTALS.

White crystals or crystalline powder; odourless

Color/Form

Orthorhombic bisphenoidal leaflets or rods

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Sou

Density

1.7 g/cm³

LogP

-3.89 (LogP)

-3.89

log Kow = -3.89

Decomposition

Melting Point

270 °C

UNII

Sequence

Related CAS

1115-63-5 (mono-potassium salt)

14007-45-5 (potassium salt)

17090-93-6 (hydrochloride salt)

2001-89-0 (di-potassium salt)

2068-80-6 (magnesium (2:1) salt)

21059-46-1 (calcium salt)

3792-50-5 (mono-hydrochloride salt)

39162-75-9 (calcium (2:1) salt)

5598-53-8 (di-hydrochloride salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 344 of 363 companies (only ~ 5.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Therapeutic Uses

Parenteral nutrition

/EXPL/: L-aspartate is a glycogenic amino acid, and it can also promote energy production via its metabolism in the Krebs cycle. These latter activities were the rationale for the claim that supplemental aspartate has an anti-fatigue effect on skeletal muscle, a claim that was never confirmed. /L-aspartate/

There are claims that L-aspartate is a special type of mineral transporter for cations, such as magnesium, into cells. Magnesium aspartate has not been found to be more biologically effective when compared with other magnesium salts. There are also claims that L-aspartate has ergogenic effects, that it enhances performance in both prolonged exercise and short intensive exercise. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise. It has also been hypothesized that L-aspartate can enhance short intensive exercise by serving as a substrate for energy production in the Krebs cycle and for stimulating the purine nucleotide cycle. An animal study using injected aspartate failed to find any evidence of a glycogen-sparing effect or any ergogenic effects whatsoever. A more recent double-blind human study of male weight trainers similarly found aspartate supplementation to have no effect, and another study of the effect of aspartate on short intensive exercise again found no effect. /L-aspartate/

For more Therapeutic Uses (Complete) data for (L)-ASPARTIC ACID (6 total), please visit the HSDB record page.

Pharmacology

Aspartic Acid is a non-essential amino acid in humans, Aspartic Acid has an overall negative charge and plays an important role in the synthesis of other amino acids and in the citric acid and urea cycles. Asparagine, arginine, lysine, methionine, isoleucine, and some nucleotides are synthesized from aspartic acid. Aspartic acid also serves as a neurotransmitter. (NCI04)

Mechanism of Action

Vapor Pressure

Other CAS

39162-75-9

56-84-8

1115-63-5

25608-40-6

617-45-8

6899-03-2

Absorption Distribution and Excretion

ASPARTIC ACID PLASMA CONCN WAS ELEVATED 30 MIN AFTER 1 G/KG L-ASPARTATE (ORAL OR IP) TO 15 DAY OLD & ADULT MICE. THEREAFTER, CONCN DECLINED EXPONENTIALLY WITH T/2 OF 0.2 HR IN BOTH. PLASMA CONCN NOT APPRECIABLY ALTERED BY 10 & 100 MG/KG L-ASPARTATE ORAL OR IP ADMIN.

Following ingestion, L-aspartate is absorbed from the small intestine by an active transport process. Following absorption, L-aspartate enters the portal circulation and from there is transported to the liver, where much of it is metabolized to protein, purines, pyrimidines and L-arginine, and is catabolized as well. L-aspartate is not metabolized in the liver; it enters the systemic circulation, which distributes it to various tissues of the body. The cations associated with L-aspartate independently interact with various substances in the body and participate in various physiological processes. /L-aspartate/

... Contents of D- and L-aspartic acids in rats at different stages of growth (from 1 day before birth to 90 days after birth) were determined. D-Aspartic acid was detected in all the brain tissue samples tested, but at different levels. In the cerebrum of rats 1 day before birth, D-aspartic acid was found to be at the highest concentration of 81 nmol/g wet tissue. The level of D-aspartic acid in rat brain falls rapidly after birth, while the L-aspartic acid level increases with age.

Enzymatic synthesis of 11C-(4)-L-aspartic acid was undertaken using commercially available wheat germ phosphoenolpyruvate carboxylase. Whole-body distribution of the radioactive compound in rats showed higher accumulation in the salivary gland, glandular stomach and the pancreas, as well as in the lungs. Within 60 minutes after intravenous injection of 11C-(4)-L-aspartic acid, about 60% is removed as 11CO2 by expiration, indicating that the carbon atom at the fourth position of the radioactive compound is easily subjected to decarboxylation.

The brain efflux index method has been used to clarify the mechanism of efflux transport of acidic amino acids such as L-aspartic acid (L-Asp), L-glutamic acid (L-Glu), and D-aspartic acid (D-Asp) across the blood-brain barrier (BBB). About 85% of L-[3H]Asp and 40% of L-(3H)Glu was eliminated from the ipsilateral cerebrum within, respectively, 10 and 20 min of microinjection into the brain. The efflux rate constant of L-(3H)Asp and L-(3H)Glu was 0.207 and 0.0346 min(-1), respectively. However, D-(3H)Asp was not eliminated from brain over a 20-min period. The efflux of L-(3H)Asp and L-(3H)Glu was inhibited in the presence of excess unlabeled L-Asp and L-Glu, whereas D-Asp did not inhibit either form of efflux transport. Aspartic acid efflux across the BBB appears to be stereospecific. Using a combination of TLC and the bioimaging analysis, attempts were made to detect the metabolites of L-(3H)Asp and L-(3H)Glu in the ipsilateral cerebrum and jugular vein plasma following a microinjection into parietal cortex, area 2. Significant amounts of intact L-(3H)Asp and L-(3H)Glu were found in all samples examined, including jugular vein plasma, providing direct evidence that at least a part of the L-Asp and L-Glu in the brain interstitial fluid is transported across the BBB in the intact form. To compare the transport of acidic amino acids using brain parenchymal cells, brain slice uptake studies were performed. Although the slice-to-medium ratio of D-(3H)Asp was the highest, followed by L-[3H]Glu and L-[3H]Asp, the initial uptake rate did not differ for both L-(3H)Asp and D-(3H)Asp, suggesting that the uptake of aspartic acid in brain parenchymal cells is not stereospecific. These results provide evidence that the BBB may act as an efflux pump for L-Asp and L-Glu to reduce the brain interstitial fluid concentration and act as a static wall for D-Asp.

Metabolism Metabolites

METABOLIC PATHWAYS & PRODUCTS /IN ANIMAL BODY/: ASPARTIC ACID + CARBAMYLPHOSPHATE /PRODUCE/ PHOSPHORUS + CARBAMYLASPARTIC ACID GIVE PYRIMIDINES; ASPARTIC ACID /PRODUCES/ FUMARIC ACID + NH3; ASPARTIC ACID /PRODUCES/ ASPARTIC SEMIALDEHYDE /PRODUCES/ HOMOSERINE /PRODUCES/ (I) THREONINE, (II) METHIONINE, OR (III) LYSINE... /FROM TABLE/

METABOLIC PATHWAYS & PRODUCTS /IN ANIMAL BODY/: ASPARTIC ACID GIVES NITROGEN OF PURINE RING...ASPARTIC ACID + IMP GIVE ADENYLOSUCCINATE GIVES AMP + FUMARATE... /FROM TABLE/

Following ingestion, L-aspartate is absorbed from the small intestine by an active transport process. Following absorption, L-aspartate enters the portal circulation and from there is transported to the liver, where much of it is metabolized to protein, purines, pyrimidines and L-arginine, and is catabolized as well. D-aspartate is not metabolized in the liver; it enters the systemic circulation, which distributes it to various tissues of the body. The cations associated with L-aspartate independently interact with various substances in the body and participate in various physiological processes. /L-aspartate; D-aspartate/

Associated Chemicals

dl-Aspartic acid;617-45-8

Potassium magnesium aspartate;8076-65-1

Wikipedia

CS_gas

Drug Warnings

Because of lack of long-term safety studies, L-aspartate salts should be avoided by children, pregnant women and lactating women. /L-Aspartate/

The effects of oral administration of potassium and magnesium aspartate (K + Mg Asp) on physiologic responses to 90 min of treadmill walking at approximately 62% VO2 max were evaluated in seven healthy males (VO2 max = 59.5 ml X kg-1 X min-1). A total of 7.2 g of K + Mg Asp were administered to each subject during a 24 h period prior to work and compared to control and placebo trials. For control, placebo, and K + Mg Asp trials, no significant differences were observed in resting or exercise values for ventilation (VE), oxygen uptake (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RO), heart rate (HR), or blood pressure (BP). In addition, there were no differences between the three trials for exercise-induced decreases in body weight and increases in rectal temperature, or for pre- and post-exercise alterations in serum lactic acid, creatine kinase, lactic dehydrogenase, and percentage change in plasma volume. The findings from this study indicate that oral ingestion of K+ Mg Asp prior to exercise had no effect on cardiorespiratory, hematologic, and metabolic responses to 90 min of work conducted at approximately 62% VO2 max. /Potassium magnesium aspartate/

This study examined the effects of aspartate supplementation (ASP) on plasma ammonia concentrations (NH4+) during and after a resistance training workout (RTW). Twelve male weight trainers were randomly administered ASP or vitamin C in a crossover, double blind protocol, each trial separated by 1 wk. ASP and vitamin C were given over a 2 hr period beginning 5 hr prior to the RTW. The RTW consisted of bench, incline, shoulder, and triceps presses, and biceps curls at 70% of one repetition maximum (1-RM). After the RTW a bench press test (BPT) to failure at 65% of 1-RM was used to assess performance. (NH4+) was determined preexercise, 20 and 40 min midworkout, immediately postexercise, and 15 min postexercise. Treatment-by-time ANOVAs, paired t tests, and contrast comparisons were used to identify mean differences. No significant differences were observed between treatments for (NH4+) or BPT. (NH4+) increased significantly from Pre to immediately postexercise for both the ASP and vitamin C trials. Acute ASP supplementation does not reduce (NH4+) during and after a high intensity RTW in weight trained subjects. /Potassium magnesium aspartate/

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Antistatic

Methods of Manufacturing

L-Aspartic acid is industrially manufactured by an enzymatic process in which aspartase (l-aspartate ammonia lyase, EC 4.3.1.1) catalyzes the addition of ammonia to fumaric acid. Advantages of the enzymatic production method are higher product concentration and productivity and the formation of fewer byproducts. Thus, l-aspartic acid can be easily separated from the reaction mixture by crystallization.

In 1973, an immobilized cell system based on Escherichia coli cells entrapped in polyacrylamide gel lattice was introduced for large-scale production.

General Manufacturing Information

L-Aspartic acid: ACTIVE

Aspartic acid: ACTIVE

L-Aspartic acid, homopolymer: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

COMMONLY OCCURS IN THE L-FORM. ONE OF THE NONESSENTIAL AMINO ACIDS.

ASPARTIC ACID IS A POTENTIAL FLAVOR PRECURSOR ISOLATED FROM MEAT EXTRACTS /ASPARTIC ACID, FROM TABLE/

...ASPARTATE...FOUND IN VERY HIGH CONCN IN BRAIN.../HAS/ POWERFUL EXCITATORY EFFECTS ON NEURONS IN VIRTUALLY EVERY REGION OF THE CNS. ...EFFORTS TO SUPPORT...ASPARTATE AS EXCITATORY /TRANSMITTER/...IN MAMMALIAN CNS HAVE BEEN HAMPERED BY UNAVAILABILITY OF A CONVINCINGLY SELECTIVE RECEPTOR ANTAGONIST. /ASPARTATE/

POSTSYNAPTIC PHARMACOLOGY OF ASPARTATE: INCR NA+ & CATION CONDUCTANCES; DEPOLARIZES. /ASPARTATE/

For more General Manufacturing Information (Complete) data for (L)-ASPARTIC ACID (9 total), please visit the HSDB record page.

Analytic Laboratory Methods

AMINO ACID ANALYZER, GLC.

AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media /Amino acids/

The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay /Amino acids/

For more Analytic Laboratory Methods (Complete) data for (L)-ASPARTIC ACID (19 total), please visit the HSDB record page.

Interactions

The effects of amino acids on the embryotoxicity and placental transfer of nickel chloride, day 10 rat embryos were cultured in rat serum medium containing nickel chloride or NiCl2-63 (0.34 or 0.68 uM NiCl with or without L-histidine (2 uM), L-aspartic acid, glycine (2 or 8 uM) or L-cysteine (2 uM). After 26 hr, conceptuses were assessed for survival, growth and development and malformations. The nickel-63 contents of embryos and yolk sacs and the extent of Nickel-63 binding to the proteins of the culture medium were also determined. Nickel chloride alone did not affect the embryonic development at 0.34 uM and caused growth retardation and brain and caudal abnormalities at 0.68 uM. Coincubation of L-histidine, L-cysteine, or L-aspartic acid 0.68 uM Ni reduced the growth retardation and the incidence and/or severity of brain defects caused by nickel chloride and decreased the concentrations of nickel-63 in the yolk sacs compared to 0.68 uM nickel-63 alone. In the presence of L-histidine, L-cysteine or L-aspartic acid there was a shift of nickel-63 binding from the high molecular weight proteins of the culture medium to the low molecular weight fraction.

The effect of oral D-aspartic acid and/or L-aspartic acid (aspartic acid) on the body weight of rats was studied. Rats given the D- or D- plus L-isomers showed a greater decrease in weight and in protein, triglyceride and glycogen than did rats given the L-isomer alone. The results were discussed with reference to amino acid antagonism of opioids.

Dates

Song et al. Prediction and assignment of function for a divergent N-succinyl amino acid racemase. Nature Chemical Biology, doi: 10.1038/NChemBio.2007.11, published online 1 July 2007. http://www.nature.com/naturechemicalbiology

Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology

Hein et al. A route to enantiopure RNA precursors from nearly racemic starting materials. Nature Chemistry, doi: 10.1038/nchem.1108, published online 7 August 2011 http://www.nature.com/nchem